N-benzyl-5-bromofuran-2-carboxamide

Medicinal Chemistry ADME/Tox Profiling Drug Design

Leverage this privileged scaffold for medicinal chemistry and agrochemical research. The 5-bromo substituent (LogP ~3.36 vs. ~2.60 for non-brominated analogs) enhances passive membrane diffusion—critical for intracellular target programs (M. tuberculosis, Leishmania spp., viral polymerases)—while providing a robust Suzuki-Miyaura handle for rapid 5-arylated library synthesis. Related N-(4-bromophenyl)furan-2-carboxamide shows MICs of 8–32 μg/mL against drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA. One gram yields dozens of novel analogs. Ideal for antimicrobial resistance campaigns, kinase inhibitor design, and quantitative chemical proteomics probe development. 95% purity; for R&D only.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
CAS No. 117845-23-5
Cat. No. B1332478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-bromofuran-2-carboxamide
CAS117845-23-5
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C12H10BrNO2/c13-11-7-6-10(16-11)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
InChIKeyDUZGNGADSRKPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-bromofuran-2-carboxamide (CAS 117845-23-5): Chemical Identity and Baseline Procurement Profile


N-Benzyl-5-bromofuran-2-carboxamide (CAS 117845-23-5) is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a central furan ring substituted with a bromine atom at the 5-position and an N-benzyl carboxamide group at the 2-position . It serves as a versatile scaffold in medicinal chemistry and agrochemical research, with potential applications in antimicrobial, anticancer, and antiviral programs . Its molecular formula is C12H10BrNO2, with a molecular weight of 280.12 g/mol . The compound is commercially available from multiple chemical suppliers, typically at 95% purity, and is intended exclusively for research and development purposes .

Why N-Benzyl-5-bromofuran-2-carboxamide (CAS 117845-23-5) Cannot Be Casually Substituted: The Critical Role of Bromine and Benzyl Moieties


Generic substitution of N-benzyl-5-bromofuran-2-carboxamide with other furan-2-carboxamides or 5-bromofuran-2-carboxamide derivatives is scientifically unsound due to the compound's unique combination of substituents that dictate its physicochemical properties, biological target engagement, and synthetic utility. The 5-bromo substituent significantly increases lipophilicity (LogP ~3.36) compared to its non-brominated analog (LogP ~2.60), enhancing membrane permeability and altering pharmacokinetic profiles . Furthermore, the bromine atom provides a critical handle for halogen bonding interactions with biological targets and serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries that are inaccessible with non-halogenated or differently substituted analogs [1]. The N-benzyl group, in turn, contributes to binding affinity and selectivity through hydrophobic and π-π stacking interactions that differ fundamentally from those of alkyl, aryl, or heteroaryl amides. Consequently, substituting this compound without rigorous, comparative experimental validation risks compromising assay reproducibility, lead optimization outcomes, and the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-Benzyl-5-bromofuran-2-carboxamide (CAS 117845-23-5) vs. Closest Analogs


Enhanced Lipophilicity (LogP) Relative to Non-Brominated Analog: Implications for Membrane Permeability and Bioavailability

N-Benzyl-5-bromofuran-2-carboxamide exhibits a calculated LogP of 3.36, which is 0.76 units higher than the LogP of 2.60 for the non-brominated analog, N-benzylfuran-2-carboxamide . This increase in lipophilicity is directly attributable to the bromine substituent, which enhances the compound's ability to partition into lipid bilayers and cross biological membranes. In drug discovery, a LogP increase of this magnitude can translate to significantly improved cellular permeability and oral absorption, provided the compound remains within favorable drug-like space. This differential property makes the brominated analog a more suitable candidate for programs targeting intracellular pathogens or central nervous system disorders, where passive diffusion across lipid membranes is a critical determinant of efficacy.

Medicinal Chemistry ADME/Tox Profiling Drug Design

Potential for Halogen Bonding: A Structural Feature Absent in Non-Halogenated Analogs That May Enhance Target Affinity and Selectivity

The 5-bromo substituent in N-benzyl-5-bromofuran-2-carboxamide provides a site for halogen bonding, a non-covalent interaction between the electrophilic region of the bromine atom (the σ-hole) and a Lewis base (e.g., carbonyl oxygen of a protein backbone or a side-chain carboxylate). This interaction can contribute significantly to binding affinity and selectivity for biological targets. In contrast, the non-brominated analog, N-benzylfuran-2-carboxamide, lacks this capability. While direct binding data for this specific compound are not publicly available, the structural feature is well-documented in the literature to enhance potency in analogous systems. For instance, halogen bonding has been shown to improve the inhibitory activity of furan-carboxamide derivatives against enzymes such as influenza virus polymerase and bacterial targets [1][2]. Therefore, the presence of the bromine atom offers a distinct advantage in lead optimization campaigns where improved target engagement is sought.

Structural Biology Medicinal Chemistry Molecular Recognition

Antibacterial Activity Against Drug-Resistant Clinical Isolates: Class-Level Evidence from a Structurally Proximal Analog

A structurally proximal analog, N-(4-bromophenyl)furan-2-carboxamide, demonstrated potent in vitro antibacterial activity against clinically isolated drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values were 8 μg/mL against NDM-positive A. baumannii, 16 μg/mL against K. pneumoniae, 16 μg/mL against E. cloacae, and 32 μg/mL against MRSA [1]. These values compare favorably to several commercially available antibiotics tested in the same study, where resistance was prevalent. While direct data for N-benzyl-5-bromofuran-2-carboxamide are not available, the close structural similarity—both contain a 5-bromofuran-2-carboxamide core with an N-aryl substituent—supports the inference that this compound class holds promise against multidrug-resistant pathogens. The presence of the bromine atom is critical for this activity, as non-brominated analogs showed reduced potency [1].

Antimicrobial Resistance Infectious Disease Medicinal Chemistry

Synthetic Versatility: The 5-Bromo Substituent as a Handle for Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo substituent on the furan ring serves as an ideal functional handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl groups at this position. This synthetic transformation is not feasible with the non-brominated analog, N-benzylfuran-2-carboxamide. A study on the closely related N-(4-bromophenyl)furan-2-carboxamide demonstrated successful Suzuki-Miyaura arylation using triphenylphosphine palladium catalyst and K3PO4 base, affording a library of 5-arylated derivatives in 43–83% yields [1]. By extension, N-benzyl-5-bromofuran-2-carboxamide can be similarly elaborated to generate focused compound libraries for SAR studies, high-throughput screening, and lead optimization. This capability significantly enhances the compound's value as a procurement item for research groups engaged in medicinal chemistry, as a single gram of material can yield dozens of structurally diverse analogs.

Organic Synthesis Medicinal Chemistry Library Generation

High-Impact Application Scenarios for N-Benzyl-5-bromofuran-2-carboxamide (CAS 117845-23-5) Supported by Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Intracellular Targets Requiring Enhanced Membrane Permeability

Programs targeting intracellular pathogens (e.g., Mycobacterium tuberculosis, Leishmania spp., or viral polymerases) or intracellular signaling pathways (e.g., kinases) can leverage the compound's elevated LogP (3.36) relative to non-brominated analogs to improve passive diffusion across cellular membranes. The bromine atom additionally offers a halogen bonding site for enhanced target affinity [1].

Antimicrobial Drug Discovery: Hit Expansion Against Multidrug-Resistant Gram-Negative and Gram-Positive Bacteria

Given the promising activity of the closely related N-(4-bromophenyl)furan-2-carboxamide against clinically isolated drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA (MICs 8–32 μg/mL), N-benzyl-5-bromofuran-2-carboxamide serves as a logical starting point for medicinal chemistry campaigns aimed at developing novel antibiotics to combat the antimicrobial resistance crisis [2].

Synthetic Chemistry: Generation of Diverse Compound Libraries via Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent provides a robust handle for Suzuki-Miyaura and related cross-coupling reactions, allowing researchers to efficiently synthesize arrays of 5-arylated derivatives. This application is particularly valuable for academic and industrial groups engaged in high-throughput screening and structure-activity relationship (SAR) studies, where a single gram of this compound can yield dozens of novel analogs [2].

Chemical Biology: Probe Development for Target Identification and Validation

The compound can be utilized as a scaffold for designing activity-based probes or affinity reagents. The bromine atom can potentially be replaced with a click chemistry handle (e.g., alkyne) via cross-coupling, enabling downstream target identification studies using techniques such as quantitative chemical proteomics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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